N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The addition of a bromine atom to the benzene ring using bromine or a bromine-containing reagent.
Amidation: The formation of the benzamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of N-(4-benzamido-3-methylphenyl)-2-amino-5-nitrobenzamide.
Substitution: Formation of N-(4-benzamido-3-methylphenyl)-2-substituted-5-nitrobenzamide derivatives.
Scientific Research Applications
N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro and bromine groups can participate in various biochemical reactions, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-benzamido-3-methylphenyl)-2-chloro-5-nitrobenzamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide: Contains a benzodioxole ring instead of a simple benzene ring.
Uniqueness
N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups can lead to unique biological activities and chemical properties not observed in similar compounds.
Properties
Molecular Formula |
C21H16BrN3O4 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide |
InChI |
InChI=1S/C21H16BrN3O4/c1-13-11-15(7-10-19(13)24-20(26)14-5-3-2-4-6-14)23-21(27)17-12-16(25(28)29)8-9-18(17)22/h2-12H,1H3,(H,23,27)(H,24,26) |
InChI Key |
XWKSFKCUUPYQCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.